Cas no 58872-03-0 (L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester)
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester structure](https://www.kuujia.com/scimg/cas/58872-03-0x500.png)
58872-03-0 structure
Product name:L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester
CAS No:58872-03-0
MF:C22H32N2O5
MW:404.499886512756
CID:340579
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester Chemical and Physical Properties
Names and Identifiers
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- L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester
- Boc-L-valyl-L-proline benzyl ester
- BocNH-Val-Pro-OBn
- Boc-Val-Pro-OBzl
- Boc-VP(OBn)
- N-(tert-butoxycarbonyl)-L-valyl-L-proline benzyl ester
- N-alpha-t-Butyloxycarbonyl-L-valyl-L-proline benzyl ester
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-, phenylmethyl ester
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- Inchi: 1S/C22H32N2O5/c1-15(2)18(23-21(27)29-22(3,4)5)19(25)24-13-9-12-17(24)20(26)28-14-16-10-7-6-8-11-16/h6-8,10-11,15,17-18H,9,12-14H2,1-5H3,(H,23,27)/t17-,18-/m0/s1
- InChI Key: AXXCQAWGCJGDKN-ROUUACIJSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(OC(C)(C)C)=O
Computed Properties
- Exact Mass: 404.23100
Experimental Properties
- Density: 1.141±0.06 g/cm3(Predicted)
- Melting Point: 82-83 °C(Solv: ligroine (8032-32-4); ethyl ether (60-29-7))
- Boiling Point: 546.8±50.0 °C(Predicted)
- PSA: 84.94000
- LogP: 3.59890
- pka: 11.49±0.46(Predicted)
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-valyl]-, phenylmethylester Related Literature
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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